molecular formula C14H10N2O4 B187394 4,4'-Azobisbenzoic acid CAS No. 586-91-4

4,4'-Azobisbenzoic acid

Cat. No. B187394
CAS RN: 586-91-4
M. Wt: 270.24 g/mol
InChI Key: NWHZQELJCLSKNV-UHFFFAOYSA-N
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Description

4,4’-Azobisbenzoic acid is a chemical compound with the molecular formula C14H10N2O4 . It is also known by other names such as (E)-Azobenzene-4,4’-dicarboxylic acid and 4,4’- (E)-diazene-1,2-diyldibenzoic acid . It is used as an organic synthesis intermediate and a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 4,4’-Azobisbenzoic acid consists of a central azo group (-N=N-) flanked by two benzoic acid groups . The exact structure analysis is not available in the search results.


Chemical Reactions Analysis

4,4’-Azobisbenzoic acid, like other azo compounds, may trigger thermal runaway accidents at high temperatures due to its specific –N=N– structure . It has a complex decomposition process with four mass loss stages during its pyrolysis .


Physical And Chemical Properties Analysis

4,4’-Azobisbenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 541.2±35.0 °C at 760 mmHg, and a flash point of 281.1±25.9 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Application in Tissue Sulfhydryl Groups

4,4'-Azobisbenzoic acid has been utilized in the study of sulfhydryl groups in biological materials. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, and applied it to blood to investigate disulfide bond splitting by reduced heme (Ellman, 1959).

Electrochemical Studies

Eriksson and Nyholm (2001) conducted electrochemical investigations of azosalicylic acids, including 4,4'-azobis-[2-hydroxybenzoic acid], revealing their reduction processes in aqueous solutions. This study provides insights into the electrochemical behavior of azo compounds (Eriksson & Nyholm, 2001).

As a Platform Intermediate

Wang et al. (2018) discussed 4-hydroxybenzoic acid derivatives, including 4,4'-Azobisbenzoic acid, as versatile intermediates for synthesizing value-added bioproducts with applications in food, cosmetics, and pharmaceutical industries (Wang et al., 2018).

In Synthesis and Characterization

Dumitriu et al. (1983) researched the synthesis and properties of bifunctional initiators, including 4,4'-azobis(4-cyanovaleryl)bisbenzoyl diperoxide, highlighting its significance in chemical synthesis and property characterization (Dumitriu et al., 1983).

In Liquid Crystal Studies

Martinez-Felipe et al. (2016) studied the role of hydrogen bonding in liquid crystallinity using compounds like 4-pentoxybenzoic acid, showing the relevance of azobisbenzoic acid derivatives in understanding liquid crystal behavior (Martinez-Felipe et al., 2016).

Photoproducts Research

Langford, Sugden, and Fitzpatrick (1996) investigated the photochemistry of 4-aminobenzoic acid, leading to the identification of photoproducts like 4,4'-azobenzenedicarboxylic acid, contributing to the understanding of azobisbenzoic acid under UV light (Langford et al., 1996).

Safety And Hazards

While specific safety and hazard information for 4,4’-Azobisbenzoic acid is not available, general precautions include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

4,4’-Azobisbenzoic acid can be used as an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes . In addition, a biodegradable metal-organic framework (MOF) composed of Cu2+ and 4,4’-azobisbenzoic acid has been used for enzyme-responsive MOF, indicating potential future applications .

properties

IUPAC Name

4-[(4-carboxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHZQELJCLSKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277651
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azobisbenzoic acid

CAS RN

586-91-4
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4′-(1,2-Diazenediyl)bis[benzoic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-azobisbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
L Shao, X Gao, J Liu, Q Zheng, Y Li, P Yu… - … Applied Materials & …, 2022 - ACS Publications
Pyroptosis is a new type of regulated cell death that is of great interest for developing new strategies for treating cancers. This potential is however greatly limited by the low efficiency …
Number of citations: 4 pubs.acs.org
M TSUDA, A YABE, H TAKANASHI - Bulletin of The Society of …, 1974 - jstage.jst.go.jp
Chemical analysis was carried out on the products of UV-irradiated poly (vinyl p-azidobenzoate)(PVAB) film followed by hydrolysis. The products obtained were p-aminobenzoic acid, 4, …
Number of citations: 5 www.jstage.jst.go.jp
N Liu, Z Zou, J Liu, C Zhu, J Zheng, R Yang - Analyst, 2019 - pubs.rsc.org
As VEGF mRNA is an endothelial cell-specific mitogen and a key regulator of angiogenesis in a variety of physiological and pathological processes, high expression levels of VEGF …
Number of citations: 21 pubs.rsc.org
C Huang, W Tan, J Zheng, C Zhu, J Huo… - ACS applied materials …, 2019 - ACS Publications
The insufficient oxygen supply may cause hypoxia in a solid tumor, which can lead to drug resistance and unsatisfactory chemotherapy effect. To address this issue, a new nanodrug …
Number of citations: 42 pubs.acs.org
SY Eom, SH Han, PH Lee, HL Kim… - The Journal of Physical …, 2019 - ACS Publications
Aromatic azo compounds display properties crucial for important chemical applications and have been subjected to experimental and theoretical studies based on the findings of …
Number of citations: 2 pubs.acs.org
CC Han, JC Corelli - Radiation Effects and Defects in Solids, 1989 - Taylor & Francis
The photochemical reactions of resist films consisting of poly(methyl methacrylate) (PMMA) and aromatic azide at high concentraton (25 wt.%) were studied. Both p-azidobenzoic acid (…
Number of citations: 4 www.tandfonline.com
J Liu, L Yang, C Xue, G Huang, S Chen… - … Applied Materials & …, 2021 - ACS Publications
Monitoring hypoxia-related changes in subcellular organelles would provide deeper insights into hypoxia-related metabolic pathways, further helping us to recognize various diseases …
Number of citations: 3 pubs.acs.org
Z Lu, J Yan, G Zu, M Xu, J Liu, Y Zhang… - Bioconjugate …, 2023 - ACS Publications
To realize the accurate diagnosis of tumors by magnetic resonance imaging (MRI), switchable magnetic resonance contrast agents (CAs) between T 1 and T 2 contrast enhancement …
Number of citations: 3 pubs.acs.org
X Dong, LL Mu, XL Liu, H Zhu, SC Yang… - Advanced Functional …, 2020 - Wiley Online Library
Chemoresistance conferred by leukemia propagating cells (LPCs) in a therapy‐induced niche (TI‐niche) within the bone marrow is one of the main obstacles in leukemia treatment. …
Number of citations: 27 onlinelibrary.wiley.com
S Chen, J Liu, Y Li, X Wu, Q Yuan, R Yang… - TrAC Trends in Analytical …, 2020 - Elsevier
With the exaggerated growth of solid tumor, the depletion of O 2 in interior cells far exceeds their blood supply, leading to low levels of O 2 in tumor microenvironment (Hypoxia). Low …
Number of citations: 19 www.sciencedirect.com

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